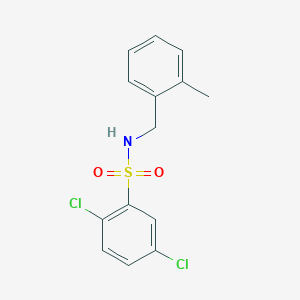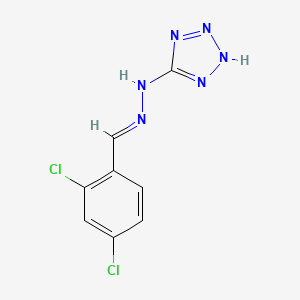
N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-3-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-3-methoxybenzamide, also known as DMPBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPBA is a pyrazole derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been extensively studied.
科学研究应用
N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-3-methoxybenzamide has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-3-methoxybenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-3-methoxybenzamide has been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases. In drug discovery, N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-3-methoxybenzamide has been used as a lead compound for the development of new drugs with improved efficacy and fewer side effects.
作用机制
The mechanism of action of N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-3-methoxybenzamide involves its ability to bind to specific receptors or enzymes in the body. N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-3-methoxybenzamide has been shown to bind to the cannabinoid receptor type 1 (CB1) and inhibit its activity, leading to the inhibition of cancer cell growth and the induction of apoptosis. N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-3-methoxybenzamide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine, leading to its potential use in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-3-methoxybenzamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, the inhibition of angiogenesis, and the inhibition of acetylcholinesterase activity. N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-3-methoxybenzamide has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential use as a neuroprotective agent.
实验室实验的优点和局限性
One advantage of using N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-3-methoxybenzamide in lab experiments is its potential as a lead compound for the development of new drugs with improved efficacy and fewer side effects. Another advantage is its ability to inhibit cancer cell growth and induce apoptosis, which may lead to its potential use in cancer therapy. However, one limitation of using N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-3-methoxybenzamide in lab experiments is its low yield, which may limit its availability for research purposes.
未来方向
There are several future directions for the research on N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-3-methoxybenzamide. One direction is the development of new synthesis methods that can improve the yield and purity of N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-3-methoxybenzamide. Another direction is the exploration of its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, the development of new drugs based on N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-3-methoxybenzamide may lead to the discovery of more effective and safer treatments for various diseases.
合成方法
N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-3-methoxybenzamide can be synthesized through various methods, including the reaction of 4-amino-3-methoxybenzoic acid with 3,5-dimethyl-1-phenylpyrazole-4-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Another method involves the reaction of 4-amino-3-methoxybenzoic acid with 3,5-dimethyl-1-phenylpyrazole-4-carboxylic acid chloride in the presence of triethylamine. The yield of N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-3-methoxybenzamide obtained through these methods varies from 30-70%.
属性
IUPAC Name |
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-13-18(14(2)22(21-13)16-9-5-4-6-10-16)20-19(23)15-8-7-11-17(12-15)24-3/h4-12H,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDKQRXQICFNOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)NC(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-3-methoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-{[(4-methoxyphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5805305.png)
![5-isopropyl-2-methyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5805309.png)

![[2-(trifluoromethyl)benzylidene]malononitrile](/img/structure/B5805321.png)

![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5805332.png)


![N-cyclopropyl-4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B5805350.png)

![5-[(5-ethyl-4-phenyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid](/img/structure/B5805368.png)
![4-chloro-2-{[(2,5-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5805384.png)
![4-(dimethylamino)-3-nitrobenzaldehyde [4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5805395.png)